molecular formula C8H12N2O B2762629 3-(Propan-2-yloxy)pyridin-4-amine CAS No. 1395034-81-7

3-(Propan-2-yloxy)pyridin-4-amine

Cat. No.: B2762629
CAS No.: 1395034-81-7
M. Wt: 152.197
InChI Key: BECODDZYPZZGTF-UHFFFAOYSA-N
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Description

“3-(Propan-2-yloxy)pyridin-4-amine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is considered a promising agricultural compound due to its outstanding activity and unique mode of action .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been explored in various studies . In one study, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available resources, the compound is part of a larger group of pyrimidinamine derivatives that have been studied for their fungicidal activity .


Physical and Chemical Properties Analysis

“this compound” is a powder with a melting point of 60-65 degrees Celsius . Its molecular weight is 152.2 .

Scientific Research Applications

Amide Bond Formation

A key application involves the formation of amide bonds using T3P and pyridine, which is crucial for synthesizing key intermediates in pharmaceuticals, such as glucokinase activators. This method is noted for its low epimerization, high yield, and practicality for coupling racemization-prone substrates, presenting a significant advantage in the synthesis of sensitive compounds (Dunetz, Xiang, Baldwin, & Ringling, 2011).

Synthesis of Schiff Base Complexes

Research includes the synthesis and characterization of Schiff base complexes involving derivatives of pyridin-amine compounds. These complexes, particularly with zinc(II), exhibit unique coordination chemistry, which is valuable for understanding metal-ligand interactions and could lead to developments in catalysis, magnetic materials, and bioactive compounds (Rezaeivala, 2017).

Coordination Chemistry with Zinc(II)

Further studies focus on the coordination chemistry of unsymmetrical tripodal amines containing pyridine arms with zinc(II). These investigations provide insights into how arm length and donor atom types influence the formation and structure of mononuclear complexes. Such research is fundamental for designing metal-organic frameworks (MOFs) and understanding metal coordination in biological systems (Keypour, Shayesteh, Rezaeivala, Dhers, & Sayın, 2018).

Investigations into Ligand Field Tuning

The effect of ligand field tuning on the single-molecule magnet (SMM) behavior of alkoxide-bridged Dysprosium dimers has been studied, providing a pathway to manipulate magnetic properties for potential applications in quantum computing and information storage. This research underscores the importance of subtle ligand modifications on the magnetic behaviors of coordination compounds (Peng, Mereacre, Baniodeh, Lan, Schlageter, Kostakis, & Powell, 2016).

Mechanism of Action

Pyrimidinamine derivatives, which include “3-(Propan-2-yloxy)pyridin-4-amine”, act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Safety and Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Future Directions

The increasing evolution of pesticide resistance has led to a growing interest in pyrimidinamine derivatives, including "3-(Propan-2-yloxy)pyridin-4-amine" . These compounds are considered promising for the development of new agrochemicals . Future research will likely continue to explore the synthesis, characterization, and activity of these compounds .

Properties

IUPAC Name

3-propan-2-yloxypyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6(2)11-8-5-10-4-3-7(8)9/h3-6H,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECODDZYPZZGTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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